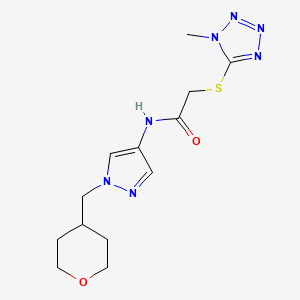

1-Methoxy-2-phenylpropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methoxy-2-phenylpropan-2-ol” is a chemical compound with the CAS Number: 3587-66-4 . It has a molecular weight of 166.22 . It is also known as “1-methoxy-2-phenyl-2-propanol” and is similar to other glycol ethers, used as a carrier/solvent in printing/writing inks and paints/coatings .

Synthesis Analysis

The synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been reported, starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines has also been reported .Molecular Structure Analysis

The IUPAC name for this compound is “1-methoxy-2-phenyl-2-propanol” and its InChI Code is "1S/C10H14O2/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3" .Chemical Reactions Analysis

Propylene glycol methyl ether (PGME or 1-methoxy-2-propanol) is an organic solvent with a wide variety of industrial and commercial uses . Similar to other glycol ethers, it is used as a carrier/solvent in printing/writing inks and paints/coatings .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Photochemical Reactions and Radical Formation

1-Methoxy-2-phenylpropan-2-ol and similar compounds are significant in the study of photochemical reactions and radical formations. For instance, in the investigation of alkyl radicals containing two different beta-leaving groups, 1-Bromo-2-methoxy-1-phenylpropan-2-yl and 2-methoxy-1-phenyl-1-diphenylphosphatopropan-2-yl were generated through photolysis. This study focused on the formation of an olefin cation radical and the subsequent product formation through hydrogen atom transfer and deprotonation processes. This research provides insights into radical chemistry and the behavior of complex organic molecules under photochemical conditions (Bales et al., 2001).

Industrial and Chemical Processing Applications

2-Methoxypropan-1-ol, closely related to 1-Methoxy-2-phenylpropan-2-ol, finds applications in various industrial processes. It's a by-product in the manufacturing process of propylene glycol methyl ether (PGME) and serves as an impurity in industrial products like paints, solvents, varnishes, dyes, and inks. This compound's presence in industrial contexts underscores the importance of understanding its properties and potential applications in chemical synthesis and processing (Kilanowicz-Sapota & Klimczak, 2021).

Asymmetric Synthesis and Catalysis

1-Methoxy-2-phenylpropan-2-ol-related compounds are also instrumental in asymmetric synthesis. For example, the study of 1-phenylpropane-1,2-dione's hydrogenation over chirally modified catalysts revealed the significance of specific functional groups in achieving high enantioselectivity. The research emphasized the role of the C-9 hydroxyl group in achieving desired selectivity, providing valuable insights for asymmetric catalysis and the synthesis of chiral molecules (Toukoniitty et al., 2004).

Enzymatic Resolution and Pharmaceutical Synthesis

The enzymatic resolution of compounds structurally similar to 1-Methoxy-2-phenylpropan-2-ol has been explored for pharmaceutical applications. For example, the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been studied, leading to the production of valuable intermediates for drugs like (S)-dapoxetine. This research highlights the potential of enzymatic processes in the precise and efficient synthesis of pharmaceutical compounds (Torre et al., 2006).

Chiral Building Blocks and Natural Product Synthesis

Research on 1-Methoxy-2-phenylpropan-2-ol-related molecules has significantly contributed to the synthesis of chiral building blocks and natural products. For example, studies on lipase-catalyzed resolution processes of racemic mixtures have enabled the creation of chiral intermediates with high enantiopurity. These intermediates are crucial for synthesizing bioactive natural and unnatural compounds, demonstrating the compound's role in advancing synthetic organic chemistry and natural product synthesis (Sharif Mohammed Shafioul & Cheong, 2012).

Safety and Hazards

The compound is classified as a flammable liquid and vapor. It may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Orientations Futures

The compound, similar to other glycol ethers, is used as a carrier/solvent in printing/writing inks and paints/coatings . It also finds use as an industrial and commercial paint stripper . It is used as an antifreeze in diesel engines . Future directions could include exploring more industrial and commercial applications of this compound.

Propriétés

IUPAC Name |

1-methoxy-2-phenylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJQMIPDMWDJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-phenylpropan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2442599.png)

![2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2442601.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2442609.png)

![N-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2442611.png)

![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2442615.png)